n-Amylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Amylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of n-amylhydrazine with hydrochloric acid. The synthesis typically begins with the preparation of n-amylhydrazine, which can be achieved by reacting n-amylamine with hydrazine hydrate. The resulting n-amylhydrazine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
n-Amylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
n-Amylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of n-amylhydrazine hydrochloride involves its interaction with cellular components. The hydrazine group can form reactive intermediates that interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and nucleic acids, potentially disrupting cellular functions and inducing cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Methylhydrazine: A hydrazine derivative with a single carbon alkyl group.
Ethylhydrazine: Similar to n-amylhydrazine but with a two-carbon alkyl chain.
Propylhydrazine: Contains a three-carbon alkyl chain.
Butylhydrazine: Features a four-carbon alkyl chain.
Uniqueness
n-Amylhydrazine hydrochloride is unique due to its longer alkyl chain, which can influence its reactivity and interaction with biological molecules. This longer chain may also affect its solubility and distribution in biological systems, potentially leading to different biological effects compared to shorter-chain hydrazine derivatives .
Properties
CAS No. |
1119-68-2 |
---|---|
Molecular Formula |
C5H15ClN2 |
Molecular Weight |
138.64 g/mol |
IUPAC Name |
pentylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-2-3-4-5-7-6;/h7H,2-6H2,1H3;1H |
InChI Key |
OUHMCZPSMWROKK-UHFFFAOYSA-N |
SMILES |
CCCCCN[NH3+].[Cl-] |
Canonical SMILES |
CCCCCNN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.